molecular formula C11H12N4O5 B11489012 4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide

Cat. No.: B11489012
M. Wt: 280.24 g/mol
InChI Key: IYHCAUPUZADZSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide is a heterocyclic compound belonging to the oxadiazole family. Oxadiazoles are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide typically involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). This reaction yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Further acylation of the amino group with various acid chlorides, followed by cyclization, leads to the formation of the desired oxadiazole derivatives .

Chemical Reactions Analysis

4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, ammonium thiocyanate, and various acid chlorides . The major products formed from these reactions are different oxadiazole derivatives with potential biological activities .

Scientific Research Applications

4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to inhibit key enzymes and proteins involved in various cellular processes. For example, its antibacterial activity is due to the inhibition of bacterial cell wall synthesis .

Comparison with Similar Compounds

4-amino-N-(2,4-dimethoxyphenyl)-1,2,5-oxadiazole-3-carboxamide 2-oxide can be compared with other oxadiazole derivatives, such as:

  • 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine
  • 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine

These compounds share similar structural features but differ in their biological activities and applications.

Properties

Molecular Formula

C11H12N4O5

Molecular Weight

280.24 g/mol

IUPAC Name

4-amino-N-(2,4-dimethoxyphenyl)-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide

InChI

InChI=1S/C11H12N4O5/c1-18-6-3-4-7(8(5-6)19-2)13-11(16)9-10(12)14-20-15(9)17/h3-5H,1-2H3,(H2,12,14)(H,13,16)

InChI Key

IYHCAUPUZADZSV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=[N+](ON=C2N)[O-])OC

solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.